S-(1,4-Dioxopentan-3-yl) ethanethioate S-(1,4-Dioxopentan-3-yl) ethanethioate
Brand Name: Vulcanchem
CAS No.: 53670-56-7
VCID: VC19589608
InChI: InChI=1S/C7H10O3S/c1-5(9)7(3-4-8)11-6(2)10/h4,7H,3H2,1-2H3
SMILES:
Molecular Formula: C7H10O3S
Molecular Weight: 174.22 g/mol

S-(1,4-Dioxopentan-3-yl) ethanethioate

CAS No.: 53670-56-7

Cat. No.: VC19589608

Molecular Formula: C7H10O3S

Molecular Weight: 174.22 g/mol

* For research use only. Not for human or veterinary use.

S-(1,4-Dioxopentan-3-yl) ethanethioate - 53670-56-7

Specification

CAS No. 53670-56-7
Molecular Formula C7H10O3S
Molecular Weight 174.22 g/mol
IUPAC Name S-(1,4-dioxopentan-3-yl) ethanethioate
Standard InChI InChI=1S/C7H10O3S/c1-5(9)7(3-4-8)11-6(2)10/h4,7H,3H2,1-2H3
Standard InChI Key HCYMGBHDAQPRID-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(CC=O)SC(=O)C

Introduction

S-(1,4-Dioxopentan-3-yl) ethanethioate is a chemical compound that belongs to the class of thioesters. Thioesters are formed from the reaction between a carboxylic acid and a thiol, and they are known for their reactivity and utility as intermediates in organic synthesis pathways. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of S-(1,4-Dioxopentan-3-yl) ethanethioate typically involves the reaction of dioxo compounds with ethanethiol, leading to the formation of the thioester bond. The specific synthesis routes can vary based on the desired purity and yield. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Reactions are often carried out under inert atmospheres to prevent oxidation or hydrolysis.

Chemical Reactions and Applications

S-(1,4-Dioxopentan-3-yl) ethanethioate can participate in various chemical reactions, often facilitated by catalysts or specific conditions like pH adjustments. These reactions are crucial for its role in organic synthesis and medicinal chemistry. Kinetic studies can provide insights into the efficiency of these reactions under different conditions.

Comparison with Similar Compounds

Similar compounds like S-(1,4-Dioxoheptan-3-yl) ethanethioate have been studied more extensively. For example, S-(1,4-Dioxoheptan-3-yl) ethanethioate has a molecular weight of 202.27 g/mol and a molecular formula of C9H14O3S . This comparison highlights the structural similarities and differences between these thioesters.

Data Table: Comparison of S-(1,4-Dioxopentan-3-yl) ethanethioate with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Physical Appearance
S-(1,4-Dioxopentan-3-yl) ethanethioateNot specifiedApproximately 202.27 g/mol (similar compounds)Colorless to pale yellow liquid or solid
S-(1,4-Dioxoheptan-3-yl) ethanethioateC9H14O3S202.27 g/molNot specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator